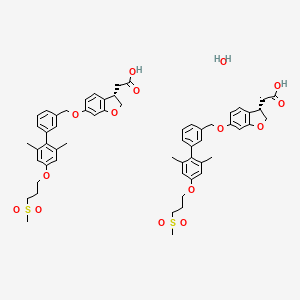

![molecular formula C7H5BrN2O B595654 6-溴-1,3-二氢-2H-吡咯并[3,2-C]吡啶-2-酮 CAS No. 1227267-32-4](/img/structure/B595654.png)

6-溴-1,3-二氢-2H-吡咯并[3,2-C]吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

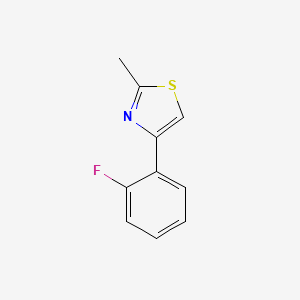

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a chemical compound with the molecular formula C7H5BrN2O. It has a molecular weight of 213.03 . The compound is solid at room temperature .

Synthesis Analysis

While specific synthesis methods for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one were not found in the search results, there are related studies on the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.Molecular Structure Analysis

The InChI code for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is 1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1-3,10-11H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a solid at room temperature . It has a molecular weight of 213.03 . The compound should be stored in a dry, sealed environment at room temperature .科学研究应用

杂环化合物合成

吡咯并吡啶的 6-溴衍生物是合成含氮杂环化合物的关键中间体。例如,吡咯并吡啶的溴化已被研究以产生二溴和一溴衍生物,从而促进进一步的化学转化 (Paudler & Dunham, 1965)。这展示了该化合物作为合成新型杂环结构工具包中的作用。

多杂环环系

6-溴-1,3-二氢-2H-吡咯并[3,2-C]吡啶-2-酮的衍生物已被用作构建新的多杂环环系的前体,由于其潜在的生物活性和在药物研究中的应用,这些多杂环环系引起了人们的兴趣 (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。此类合成策略能够探索新的化学空间以用于药物发现。

发光材料

在材料科学领域,溴化吡咯并吡啶衍生物已被用于合成高发光聚合物。这些含有吡咯并吡啶部分的聚合物表现出强烈的荧光,在光电器件中具有潜在应用 (Zhang & Tieke, 2008)。这项研究说明了该化合物对开发具有所需光学性质的新材料的贡献。

合成方法

6-溴-1,3-二氢-2H-吡咯并[3,2-C]吡啶-2-酮的多功能性延伸至其在创新合成方法中的作用。例如,其衍生物已参与级联反应序列,导致新型小分子,证明了该化合物简化且高效的化学合成中的效用 (Gao, Henry, Pagano, Duerst, & Souers, 2007).

晶体结构分析

对溴化吡咯并吡啶衍生物的晶体和分子结构的研究提供了对其分子几何形状、氢键和 π-π 相互作用的见解。此类研究对于了解这些化合物的固态性质及其在晶体工程中的潜在应用至关重要 (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

作用机制

Target of Action

The primary target of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can potentially prevent or slow down these processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 21303 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

In vitro studies have shown that 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

While specific future directions for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one were not found in the search results, the study of related 1H-pyrrolo[2,3-b]pyridine derivatives suggests that these compounds have potential for development as cancer therapeutics . This could indicate a possible direction for future research on 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.

属性

IUPAC Name |

6-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECYFDALDRJNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(C=C2NC1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856615 |

Source

|

| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one | |

CAS RN |

1227267-32-4 |

Source

|

| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

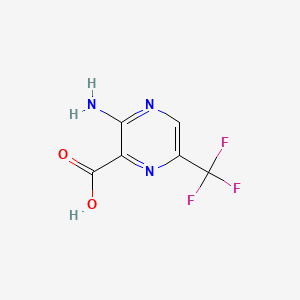

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

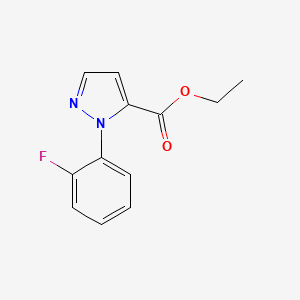

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

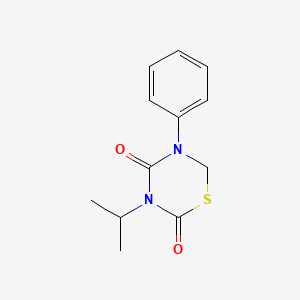

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)